6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C17H19NO2 and a molecular weight of approximately 269.34 g/mol. This compound is classified as a tetrahydroisoquinoline derivative, which is a structural motif found in various natural products and synthetic compounds. It plays a significant role in medicinal chemistry due to its biological activity, particularly in the modulation of neurotransmitter systems.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential therapeutic applications. It falls under the broader category of isoquinoline alkaloids, which are known for their diverse pharmacological effects. The compound's structure features two methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position of the tetrahydroisoquinoline framework.
The synthesis of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods, predominantly involving cyclization reactions. One notable method is the Pomeranz–Fritsch–Bobbitt cyclization, which starts with a morpholinone derivative that undergoes cyclization to form the desired tetrahydroisoquinoline structure.
A typical synthetic route may involve:
Recent advancements have also explored biocatalytic approaches using enzymes such as D-amino acid oxidase to facilitate diastereoselective synthesis, enhancing efficiency and specificity in producing this compound .
The molecular structure of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline features:
Key structural data includes:
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
The compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as dopamine and serotonin. By inhibiting this enzyme, 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions .
The inhibition mechanism involves binding to the active site of monoamine oxidase, thereby blocking its activity. This action may contribute to neuroprotective effects by promoting cell survival and growth through pathways such as PI3K/Akt signaling .
The compound has been characterized using various analytical techniques including NMR spectroscopy for structural confirmation and purity assessment. Its melting point and spectral data provide further insights into its physical properties .
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several significant applications in scientific research:
This compound continues to be a subject of interest due to its potential therapeutic applications and role as a precursor in developing novel chiral catalysts with tetrahydroisoquinoline backbones .
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core represents a privileged scaffold in alkaloid chemistry, characterized by a fused bicyclic system comprising a benzene ring condensed with a piperidine ring. This structure provides remarkable three-dimensional versatility, enabling interactions with diverse biological targets. The partially saturated isoquinoline system allows for conformational flexibility while maintaining planarity in its aromatic region—a critical feature for stacking interactions within enzyme binding pockets. The basic nitrogen atom in the piperidine ring facilitates protonation under physiological conditions, enhancing water solubility and enabling ionic interactions with biological targets. These inherent properties explain the THIQ scaffold's prevalence in numerous bioactive natural products and synthetic drugs, ranging from antimicrobial to anticancer agents [5] [6]. The structural plasticity permits extensive modifications at positions C-1, C-6, and C-7, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. This adaptability underpins the sustained scientific interest in THIQ derivatives, particularly 6,7-dimethoxy-1-phenyl substituted analogs, which exhibit enhanced target affinity across multiple therapeutic areas [4] [5].
The exploration of 6,7-dimethoxy-1-phenyl-THIQ derivatives emerged from structural optimization of naturally occurring isoquinoline alkaloids. Early research focused on neurotransmitter analogs, leading to investigations into their CNS activity. A significant milestone occurred when researchers identified that N-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ-10c) demonstrated potent and long-lasting anticonvulsant effects in DBA/2 mice genetically susceptible to audiogenic seizures. This compound protected against maximal electroshock (MES), pentetrazol (PTZ), and glutamate receptor agonist-induced seizures at 33 μmol/kg, outperforming classical 2,3-benzodiazepine analogs in duration of action [8]. Parallel synthetic efforts yielded diverse derivatives targeting viral infections, particularly HIV. The strategic incorporation of the 1-phenyl group significantly enhanced binding to non-nucleoside reverse transcriptase inhibitor (NNRTI) pockets, while the 6,7-dimethoxy configuration improved membrane permeability. These historical developments established 6,7-dimethoxy-1-phenyl-THIQ as a versatile template for central nervous system and antiviral applications, with recent expansions into oncology and multidrug resistance reversal [4] [7] [8].
Table 1: Historical Milestones in 6,7-Dimethoxy-1-phenyl-THIQ Research
Time Period | Research Focus | Key Advancements |
---|---|---|
Early 2000s | Anticonvulsant Agents | Identification of THIQ-10c with potent activity against audiogenic, MES, and PTZ seizures in rodent models |
2010-2015 | Antiviral Agents | Systematic design of NNRTIs with 6,7-dimethoxy-1-phenyl-THIQ core showing >70% HIV-RT inhibition |
2015-Present | Anticancer/MDR Reversal | Development of P-glycoprotein inhibitors with 6,7-dimethoxy-1-phenyl-THIQ fragment enhancing chemosensitization |
The pharmacological profile of 6,7-dimethoxy-1-phenyl-THIQ derivatives is exquisitely sensitive to substituent positioning. The 6,7-dimethoxy groups ortho-positioned on the aromatic ring create an electron-rich system capable of:
The 1-phenyl group introduces a perpendicularly oriented aromatic plane that engages in π-π stacking interactions within hydrophobic enzyme subpockets. Structure-activity relationship (SAR) studies demonstrate that para-substitutions on this phenyl ring dramatically influence biological activity:
This strategic positioning creates a three-point pharmacophore: (1) the basic THIQ nitrogen for ionic interactions, (2) the 6,7-dimethoxy for directional hydrogen bonding, and (3) the 1-phenyl group for hydrophobic contact—resulting in target selectivity unattainable with simpler scaffolds [4] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7